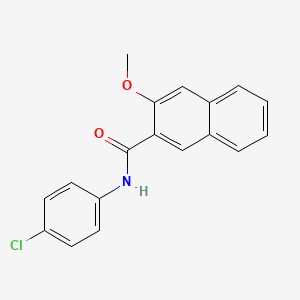
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl and 2,6-difluorophenyl precursors with appropriate reagents to form the desired urea derivative. Common synthetic routes may include:
Step 1: Formation of the hydroxypropyl intermediate by reacting 3-chlorophenyl with a suitable hydroxypropylating agent.
Step 2: Coupling of the hydroxypropyl intermediate with 2,6-difluorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new urea derivatives with different substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a pharmaceutical agent.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,4-difluorophenyl)urea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-dichlorophenyl)urea
Uniqueness
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-11-4-1-3-10(9-11)14(22)7-8-20-16(23)21-15-12(18)5-2-6-13(15)19/h1-6,9,14,22H,7-8H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJVXGWPYECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2378603.png)
![3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide](/img/structure/B2378604.png)
![18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2378608.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)

![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2378617.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
